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molecular formula C9H9FO4 B8611170 Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Methyl 5-fluoro-4-hydroxy-2-methoxybenzoate

Cat. No. B8611170
M. Wt: 200.16 g/mol
InChI Key: ZQZOTQJXQGOAIX-UHFFFAOYSA-N
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Patent
US05726172

Procedure details

To a stirred solution of the methyl 4-hydroxy-2-methoxybenzoate (1 g, 5 mmol, from Step 3) in CH2Cl2 (20 mL) was added 3,5-dichloro-1-fluoropyridinium triflate (2.25 g, 6 mmol). The solution was refluxed for 48 h and then cooled to ambient temperature and stripped down under reduced pressure. The crude oil was purified by pressurized silica gel column chromatography using 99:1 CH2Cl2 :MeOH. Evaporation of the CH2Cl2 :MeOH mixture gave the desired methyl 5-fluoro-4-hydroxy-2-methoxybenzoate as a white powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[O-]S(C(F)(F)[F:19])(=O)=O.ClC1C=[N+](F)C=C(Cl)C=1>C(Cl)Cl>[F:19][C:11]1[C:2]([OH:1])=[CH:3][C:4]([O:12][CH3:13])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)OC)C=C1)OC
Name
Quantity
2.25 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.ClC=1C=[N+](C=C(C1)Cl)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by pressurized silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=C(C(=O)OC)C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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